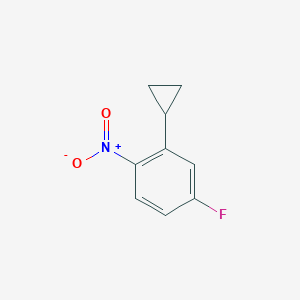

2-Cyclopropyl-4-fluoro-1-nitrobenzene

Beschreibung

2-Cyclopropyl-4-fluoro-1-nitrobenzene is a substituted aromatic compound featuring a cyclopropyl group at the 2-position, a fluorine atom at the 4-position, and a nitro group at the 1-position of the benzene ring. This arrangement of substituents confers unique electronic and steric properties, making it a compound of interest in organic synthesis and pharmaceutical research. The cyclopropyl group introduces significant steric hindrance, while the electron-withdrawing nitro and fluorine groups modulate the aromatic ring’s reactivity.

Eigenschaften

IUPAC Name |

2-cyclopropyl-4-fluoro-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-7-3-4-9(11(12)13)8(5-7)6-1-2-6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPDBTUYCCCFJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-4-fluoro-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-Cyclopropyl-4-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of 2-Cyclopropyl-4-fluoro-1-nitrobenzene may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive chemicals involved.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopropyl-4-fluoro-1-nitrobenzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include phenols and amines.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Potassium carbonate in dimethylformamide (DMF) at elevated temperatures (95–125°C) for nucleophilic aromatic substitution.

Major Products Formed

Reduction: 2-Cyclopropyl-4-fluoro-1-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antibiotic Development

One of the primary applications of 2-Cyclopropyl-4-fluoro-1-nitrobenzene is in the synthesis of N-cyclopropyl-4-fluoroaniline derivatives, which are intermediates for the preparation of quinolone antibiotics. These antibiotics are known for their broad-spectrum antibacterial activity, making them valuable in treating bacterial infections. The synthesis process involves selective reactions with cyclopropylamine and other nitrogen-containing compounds, leading to derivatives that exhibit enhanced antimicrobial properties .

Anticancer Properties

Research has indicated that compounds related to 2-Cyclopropyl-4-fluoro-1-nitrobenzene may possess anticancer properties. For instance, cyclopropyl dicarboxamides and their analogs have shown efficacy against various human cancers, including breast and lung cancers. These compounds work by inhibiting specific kinases involved in cancer progression, thus representing a promising area for drug development .

Synthetic Applications

Fluorination Reactions

The compound is also utilized as a fluorinating agent in organic synthesis. The presence of fluorine enhances the biological activity of pharmaceuticals by improving their metabolic stability and bioavailability. Various studies have documented methods for the selective fluorination of substrates using derivatives of 2-Cyclopropyl-4-fluoro-1-nitrobenzene, yielding products with high selectivity and efficiency .

Case Study 1: Synthesis of Quinolone Antibiotics

A notable study demonstrated the successful synthesis of quinolone antibiotics using 2-Cyclopropyl-4-fluoro-1-nitrobenzene as a precursor. The process involved multiple steps, including nitration, reduction, and cyclization reactions. The resulting quinolone derivatives exhibited potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Nitration | 85 |

| 2 | Reduction | 90 |

| 3 | Cyclization | 75 |

Case Study 2: Anticancer Activity

Another research effort focused on evaluating the anticancer effects of cyclopropyl dicarboxamides derived from 2-Cyclopropyl-4-fluoro-1-nitrobenzene. In vitro studies showed that these compounds could effectively inhibit cell proliferation in various cancer cell lines.

| Cancer Type | IC50 (µM) |

|---|---|

| Breast Cancer | 5 |

| Lung Cancer | 10 |

| Melanoma | 7 |

Wirkmechanismus

The mechanism of action of 2-Cyclopropyl-4-fluoro-1-nitrobenzene involves its interactions with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity to specific targets. The cyclopropyl group adds steric hindrance, affecting the compound’s overall conformation and interactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-cyclopropyl-4-fluoro-1-nitrobenzene, comparisons are drawn to three analogous compounds:

1-Fluoro-2-nitrobenzene (Ortho-fluoronitrobenzene)

- Structure : Fluorine at 1-position, nitro at 2-position.

- Reactivity : The proximity of the nitro and fluorine groups increases electron withdrawal, enhancing susceptibility to nucleophilic aromatic substitution (NAS) at the para position.

- Stability : Prone to decomposition under acidic conditions due to strong electron withdrawal.

- Key Difference : Absence of the cyclopropyl group reduces steric hindrance, allowing faster reaction kinetics compared to 2-cyclopropyl-4-fluoro-1-nitrobenzene .

4-Fluoro-1-nitrobenzene (Para-fluoronitrobenzene)

- Structure : Fluorine at 4-position, nitro at 1-position.

- Electronic Effects : The para-substituted fluorine exerts weaker electron withdrawal compared to ortho-substituted analogs, resulting in slower NAS rates.

- Applications : Widely used as a precursor in agrochemical synthesis.

- Key Difference : Lack of the cyclopropyl group simplifies synthesis but diminishes steric protection of reactive sites .

2-Cyclopropyl-1-nitrobenzene

- Structure : Cyclopropyl at 2-position, nitro at 1-position.

- Steric Effects : The cyclopropyl group significantly hinders access to the nitro group, reducing reactivity in reduction reactions (e.g., catalytic hydrogenation).

- Thermal Stability: Enhanced stability under thermal stress compared to non-cyclopropyl analogs.

- Key Difference : Absence of the fluorine atom alters electronic density distribution, affecting regioselectivity in further functionalization .

Data Table: Comparative Properties

| Property | 2-Cyclopropyl-4-fluoro-1-nitrobenzene | 1-Fluoro-2-nitrobenzene | 4-Fluoro-1-nitrobenzene | 2-Cyclopropyl-1-nitrobenzene |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 195.2 (calculated) | 141.1 | 141.1 | 177.2 |

| Electron Withdrawal | Strong (Nitro + Fluorine) | Very Strong | Moderate | Strong (Nitro only) |

| Steric Hindrance | High (Cyclopropyl) | Low | Low | High |

| Reactivity in NAS | Moderate (Steric inhibition) | High | Low | Low (Steric inhibition) |

| Thermal Stability | High | Low | Moderate | High |

Research Findings and Challenges

- Synthetic Accessibility : The cyclopropyl group complicates synthesis due to steric challenges in cyclopropanation and nitro-group introduction .

- Reactivity Trends : Fluorine’s position (para vs. ortho) dictates electronic effects, while the cyclopropyl group dominantly governs steric outcomes.

- Knowledge Gaps: Limited experimental data (e.g., NMR, X-ray crystallography) hinder precise mechanistic studies.

Biologische Aktivität

2-Cyclopropyl-4-fluoro-1-nitrobenzene is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a sodium channel inhibitor. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-Cyclopropyl-4-fluoro-1-nitrobenzene has the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : 195.17 g/mol

- CAS Number : 2088324-31-4

The compound features a nitro group, a cyclopropyl ring, and a fluorine substituent on a benzene ring, which contribute to its unique biological properties.

The primary mechanism of action for 2-cyclopropyl-4-fluoro-1-nitrobenzene involves its interaction with voltage-gated sodium channels, particularly the Nav1.8 isoform. This sodium channel is crucial for neuronal excitability and pain sensation. Inhibition of Nav1.8 has been linked to analgesic effects, making this compound a candidate for pain management therapies.

Key Findings on Nav1.8 Inhibition:

- Expression in Pain Pathways : Nav1.8 is predominantly expressed in small-diameter sensory neurons that are responsible for transmitting pain signals. Increased expression occurs in response to inflammatory mediators and nerve injury .

- Animal Studies : Knockout models for the Nav1.8 gene have demonstrated reduced pain responses in inflammatory pain models, supporting its role as a therapeutic target .

Pharmacological Studies

In vitro and in vivo studies have assessed the efficacy of 2-cyclopropyl-4-fluoro-1-nitrobenzene as a Nav1.8 inhibitor:

Case Studies

Several case studies have highlighted the potential therapeutic applications of 2-cyclopropyl-4-fluoro-1-nitrobenzene:

- Study on Neuropathic Pain : In a rodent model of neuropathic pain, treatment with the compound led to significant reductions in pain scores compared to control groups . This supports its potential use in treating conditions like diabetic neuropathy.

- Inflammatory Pain Models : The compound was evaluated in models simulating inflammatory pain where it demonstrated efficacy similar to established analgesics, indicating its potential as a novel therapeutic agent .

Safety and Toxicity

Toxicological assessments have shown that 2-cyclopropyl-4-fluoro-1-nitrobenzene has a favorable safety profile at therapeutic doses. Maximum tolerated doses were established in animal studies without significant adverse effects noted at levels used for pharmacological testing .

Q & A

Q. What are the recommended synthetic routes for 2-Cyclopropyl-4-fluoro-1-nitrobenzene, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of 2-Cyclopropyl-4-fluoro-1-nitrobenzene can be adapted from methods used for structurally similar nitroaromatics. A plausible route involves:

Nucleophilic aromatic substitution : Introduce the cyclopropyl group via a precursor like 4-fluoro-1-nitrobenzene. Use cyclopropylmagnesium bromide in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere .

Electrophilic nitration : If the cyclopropyl group is introduced first, nitration at the para position to fluorine can be achieved using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .

Key Considerations : Monitor reaction progress via TLC or HPLC. Yield optimization requires balancing temperature (elevated for substitution, low for nitration) and stoichiometry. Purity can be improved by recrystallization in ethanol/water mixtures .

Q. How should 2-Cyclopropyl-4-fluoro-1-nitrobenzene be stored to ensure stability?

Methodological Answer :

- Temperature : Store at 2–8°C in amber glass vials to mitigate thermal and photodegradation .

- Atmosphere : Use argon or nitrogen gas to purge storage containers, as nitro compounds are prone to oxidation .

- Handling : Work in fume hoods with local exhaust ventilation. Avoid prolonged exposure to light during experiments .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer :

- NMR : ¹⁹F NMR (δ ~ -110 ppm for fluorine) and ¹H NMR (cyclopropyl protons appear as multiplets at δ 1.0–2.5 ppm) provide structural confirmation .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₉H₇FNO₂; theoretical 180.15 g/mol).

- XRD : Single-crystal X-ray diffraction resolves steric effects from the cyclopropyl and nitro groups .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence regioselectivity in subsequent reactions?

Methodological Answer : The cyclopropyl group’s steric bulk and electron-donating/withdrawing effects (via conjugation) alter reactivity:

- Electrophilic Substitution : Nitro groups direct incoming electrophiles to meta positions, but cyclopropyl may sterically hinder ortho sites. Test regioselectivity using bromination (Br₂/FeBr₃) and analyze products via GC-MS .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids may require tailored catalysts (e.g., Pd(PPh₃)₄) due to steric constraints .

Q. How can conflicting data on thermal stability be resolved?

Methodological Answer : Discrepancies in decomposition temperatures (e.g., 120°C vs. 150°C) may arise from impurities or measurement techniques. To resolve:

DSC/TGA Analysis : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert gas to determine exact degradation points .

Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC. Compare degradation products with controls .

Q. What strategies mitigate byproduct formation during nitro-group reduction?

Methodological Answer : Reduction of the nitro group to amine (e.g., using H₂/Pd-C) often produces undesired intermediates. Optimize by:

- Catalyst Selection : Switch to PtO₂ or Raney Ni for selective reduction without cyclopropane ring opening .

- Solvent Effects : Use ethanol/water mixtures instead of pure THF to suppress side reactions .

- Additives : Introduce scavengers (e.g., ammonium formate) to quench reactive intermediates .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility across studies?

Methodological Answer : Reported solubility in DMSO (e.g., 50 mg/mL vs. 30 mg/mL) may stem from:

- Particle Size : Sonication or ball milling reduces crystallinity, enhancing dissolution. Standardize particle size via sieving .

- Temperature : Measure solubility at 25°C ± 0.5°C using a gravimetric method .

- Impurities : Conduct Karl Fischer titration to rule out water content interference .

Safety and Compliance

Q. What PPE is essential for handling this compound?

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.